In-Depth Analytical Profiling of Methyl 3-chloro-6-iodopyrazine-2-carboxylate: Exact Mass, Molecular Weight, and Structural Validation
In-Depth Analytical Profiling of Methyl 3-chloro-6-iodopyrazine-2-carboxylate: Exact Mass, Molecular Weight, and Structural Validation
Executive Summary
Methyl 3-chloro-6-iodopyrazine-2-carboxylate (CAS: 2119746-38-0) is a highly functionalized, di-halogenated heterocyclic building block critical to modern drug discovery and agrochemical development[1]. Because pyrazine scaffolds are ubiquitous in bioactive compounds (e.g., pyrazinamide derivatives)[2], the orthogonal reactivity of the C3-chlorine and C6-iodine atoms makes this molecule an ideal precursor for regioselective cross-coupling.
However, the synthesis and functionalization of polyhalogenated pyrazines are prone to dehalogenation and regioisomeric side reactions. Therefore, rigorous analytical validation is required. This whitepaper provides an authoritative guide to the physicochemical properties of Methyl 3-chloro-6-iodopyrazine-2-carboxylate, detailing the causality behind exact mass determination, isotopic signature analysis, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required for its structural confirmation.
Physicochemical Properties: Molecular Weight vs. Exact Mass
In synthetic chemistry, a fundamental distinction must be made between Molecular Weight (Nominal/Average Mass) and Exact Mass (Monoisotopic Mass) [3].
-
Molecular Weight is calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes. This value is strictly used for stoichiometric calculations (e.g., determining molarity or reaction equivalents).
-
Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 35Cl , 127I ). This theoretical value is the benchmark for HRMS analysis[3].
For Methyl 3-chloro-6-iodopyrazine-2-carboxylate ( C6H4ClIN2O2 ), the presence of heavy halogens significantly diverges the average molecular weight from the exact mass.
Table 1: Mass Properties of Methyl 3-chloro-6-iodopyrazine-2-carboxylate
| Property | Value | Calculation Basis | Application |
| Chemical Formula | C6H4ClIN2O2 | N/A | Elemental composition[1] |
| Nominal Mass | 298 Da | Sum of integer mass numbers | Low-resolution MS (e.g., Quadrupole) |
| Molecular Weight | 298.47 g/mol | Average atomic masses (Cl: 35.45, I: 126.90) | Stoichiometry & Reagent weighing[1] |
| Exact Mass | 297.9006 Da | Monoisotopic masses ( 35Cl : 34.9688, 127I : 126.9045) | HRMS theoretical target[3] |
| [M+H]+ Exact Mass | 298.9079 Da | Exact Mass + Proton ( 1H : 1.0073 Da) | ESI+ HRMS Detection |
High-Resolution Mass Spectrometry (HRMS) Workflow
To confirm the synthesis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate, HRMS is the gold standard[4]. Low-resolution mass spectrometry cannot resolve isobaric interferences (compounds with the same nominal mass but different elemental compositions). According to the American Society for Mass Spectrometry (ASMS) guidelines, a mass error of less than 5 parts per million (ppm) is required to unambiguously confirm an elemental formula[5].
Causality in Method Development
-
Ionization Choice (ESI+): Electrospray Ionization in positive mode (ESI+) is selected because the pyrazine ring contains two nitrogen atoms with basic lone pairs. The addition of 0.1% formic acid to the mobile phase forces the protonation of these nitrogens, generating a robust [M+H]+ ion.
-
Analyzer Choice (Orbitrap/TOF): Time-of-Flight (TOF) or Orbitrap analyzers are required to achieve a resolving power ( R ) greater than 70,000, which is necessary to separate the target analyte's isotopic fine structure from background matrix noise[4].
Step-by-Step Self-Validating LC-HRMS Protocol
This protocol is designed as a self-validating system. It utilizes an internal "lock mass" to continuously calibrate the instrument during the run, ensuring that any instrumental drift automatically invalidates the data rather than producing a false positive.
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute 1:1000 in 50:50 Methanol/Water to achieve a 1 µg/mL working solution.
-
Blank Subtraction: Inject a solvent blank (50:50 Methanol/Water) prior to the sample. The data system must automatically subtract background ions to prevent carryover contamination.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Lock Mass Calibration: Continuously infuse Leucine Enkephalin ( [M+H]+ exact mass = 556.2771 Da) as a lock mass. The software must dynamically adjust the mass axis. If the lock mass deviates by >2 ppm, the run is flagged as invalid.
-
Data Acquisition: Scan from m/z 100 to 1000 with a resolution of 70,000 (at m/z 200).
-
Mass Error Calculation: Calculate the absolute mass accuracy: Δm/z=m/zexperimental−m/zcalculated [3]. The result must be ≤5 ppm.
Fig 1. Step-by-step LC-HRMS analytical workflow for exact mass determination.
Isotopic Signature Analysis (The Halogen Effect)
Beyond the exact mass of the monoisotopic peak, the trustworthiness of the HRMS data relies heavily on isotopic pattern matching . Methyl 3-chloro-6-iodopyrazine-2-carboxylate contains two halogens with distinct isotopic behaviors:
-
Iodine (I): Iodine is strictly monoisotopic ( 127I abundance is 100%). It does not create an M+2 peak, but its massive mass defect significantly shifts the exact mass away from the nominal mass.
-
Chlorine (Cl): Chlorine exists naturally as two stable isotopes: 35Cl (approx. 75.8%) and 37Cl (approx. 24.2%).
The Causal Result: The [M+H]+ signal will not appear as a single peak. It will manifest as a highly specific doublet separated by exactly 1.997 Da (the mass difference between 37Cl and 35Cl ). The intensity ratio of these peaks will be approximately 3:1. If an experimental spectrum yields the correct exact mass (298.9079 Da) but lacks the 3:1 M+2 peak at 300.9049 Da, the compound is not chlorinated, and the synthesis has failed.
Orthogonal Validation in Synthetic Workflows
In drug development, Methyl 3-chloro-6-iodopyrazine-2-carboxylate is rarely the final product; it is a scaffold[2]. The exact mass is a critical tracking parameter during sequential cross-coupling reactions.
Because the carbon-iodine (C-I) bond is weaker and more reactive toward oxidative addition than the carbon-chlorine (C-Cl) bond, Palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) will occur regioselectively at the C6 position. HRMS is used to validate this regioselectivity by tracking the exact mass shift corresponding to the loss of Iodine (-126.9 Da) and the addition of the coupling partner.
Fig 2. Regioselective functionalization pathway demonstrating the mass shifts monitored by HRMS.
By integrating exact mass determination, strict isotopic pattern matching, and self-validating LC-HRMS protocols, researchers can ensure absolute structural integrity when utilizing Methyl 3-chloro-6-iodopyrazine-2-carboxylate in complex synthetic pipelines.
References
-
Title: High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students Source: Journal of Chemical Education (ACS Publications) URL: [Link][3]
-
Title: A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations Source: National Institutes of Health (PMC) URL: [Link][5]
-
Title: Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome Source: National Institutes of Health (PMC) URL: [Link][4]
-
Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus Source: National Institutes of Health (PMC) URL: [Link][2]
Sources
- 1. 3-Chloro-6-iodo-pyrazine-2-carboxylic acid methyl ester CAS#: 2119746-38-0 [amp.chemicalbook.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC [pmc.ncbi.nlm.nih.gov]
